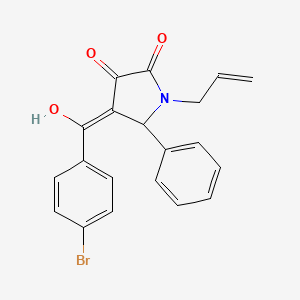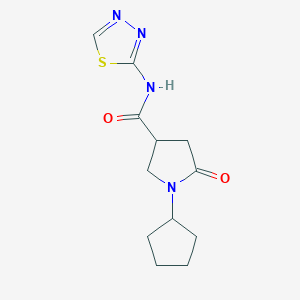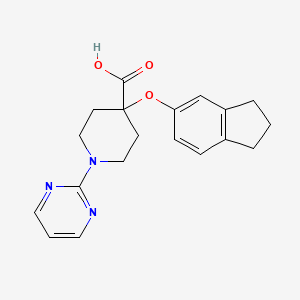
(5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, commonly known as CMI-977, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of various physiological processes.
Mechanism of Action
CMI-977 inhibits the enzyme (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes. By inhibiting (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, CMI-977 increases cAMP levels, leading to downstream effects such as the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
Studies have shown that CMI-977 has anti-inflammatory and immunomodulatory effects in various cell types and animal models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and lung epithelial cells. It has also been shown to reduce airway inflammation and hyperresponsiveness in models of asthma and COPD.
Advantages and Limitations for Lab Experiments
One advantage of CMI-977 is its specificity for (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, which allows for targeted modulation of cAMP signaling pathways. However, like other (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride inhibitors, it can have off-target effects and may not be suitable for long-term use due to potential side effects such as nausea and vomiting.
Future Directions
There are several potential future directions for research on CMI-977. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, where it may have neuroprotective effects. Another area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis, where it may have immunomodulatory effects. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of CMI-977.
Synthesis Methods
The synthesis of CMI-977 involves the reaction of 5-chloro-2-methoxybenzyl chloride with 2-pyridinemethanamine in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound has been synthesized and characterized in several studies, including a 2015 publication in the Journal of Medicinal Chemistry.
Scientific Research Applications
CMI-977 has potential applications in various areas of scientific research, including neuroscience, immunology, and respiratory medicine. As a (5-chloro-2-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride inhibitor, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and multiple sclerosis. It has also been studied for its potential neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-6-5-12(15)8-11(14)9-16-10-13-4-2-3-7-17-13;/h2-8,16H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGGZCQCZZTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)

![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)


![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400539.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)